molecular formula C14H12N4O5 B6010646 N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide

Cat. No. B6010646
M. Wt: 316.27 g/mol
InChI Key: SNJOTYIFXMXYFA-FRKPEAEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential as an anticancer agent. This compound is a derivative of hydrazide and nicotinamide and has shown promising results in preclinical studies.

Mechanism of Action

The mechanism of action of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide is not fully understood. However, it is believed that this compound inhibits the activity of tubulin, a protein that is essential for cell division. By inhibiting tubulin, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide prevents cancer cells from dividing and growing.
Biochemical and Physiological Effects:
N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been shown to have several biochemical and physiological effects. In vitro studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells. Additionally, N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth.

Advantages and Limitations for Lab Experiments

One advantage of using N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in lab experiments is that it has shown promising results in preclinical studies. Additionally, this compound is relatively easy to synthesize and purify, making it accessible to researchers. However, one limitation of using N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in cancer treatment.

Future Directions

There are several future directions for research on N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide. One area of focus is to further elucidate the mechanism of action of this compound. Additionally, researchers are exploring the use of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in combination with other anticancer agents to enhance its efficacy. Finally, there is a need for clinical trials to evaluate the safety and efficacy of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide in humans.

Synthesis Methods

The synthesis of N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide involves the reaction of 4-hydroxy-3-methoxy-5-nitrobenzaldehyde with nicotinohydrazide in the presence of a catalyst. The resulting compound is then purified using various techniques, such as column chromatography and recrystallization.

Scientific Research Applications

N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have also shown that N'-(4-hydroxy-3-methoxy-5-nitrobenzylidene)nicotinohydrazide can inhibit tumor growth in animal models.

properties

IUPAC Name

N-[(E)-(4-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]pyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4O5/c1-23-12-6-9(5-11(13(12)19)18(21)22)7-16-17-14(20)10-3-2-4-15-8-10/h2-8,19H,1H3,(H,17,20)/b16-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNJOTYIFXMXYFA-FRKPEAEDSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=N/NC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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